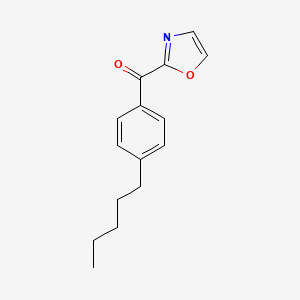

2-(4-Pentylbenzoyl)oxazole

説明

2-(4-Pentylbenzoyl)oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom. This particular compound features a benzoyl group substituted at the second position of the oxazole ring, with a pentyl chain attached to the benzene ring. The unique structure of this compound imparts specific chemical and biological properties, making it of interest in various fields of research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Pentylbenzoyl)oxazole typically involves the cyclization of α-acylamino ketones. One common method is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of α-acylamino ketones under acidic conditions. Another approach is the reaction of α-halo ketones with primary amides, which can be induced by cyclizing agents such as anhydrous hydrogen fluoride, polyphosphoric acid, or phosgene .

Industrial Production Methods

In industrial settings, the synthesis of oxazole derivatives, including this compound, often employs green chemistry approaches. These methods include the use of microwave techniques, ultrasound, ionic liquids, and deep-eutectic solvents to enhance reaction efficiency and reduce environmental impact . Additionally, magnetic nanocatalysts have been explored for their ability to facilitate the synthesis of oxazole derivatives, offering high stability and ease of separation from reaction mixtures .

化学反応の分析

Types of Reactions

2-(4-Pentylbenzoyl)oxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole N-oxides.

Reduction: Reduction reactions can lead to the formation of oxazolines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Major Products

Oxidation: Oxazole N-oxides.

Reduction: Oxazolines.

Substitution: Various substituted oxazole derivatives, depending on the electrophile used.

科学的研究の応用

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that oxazole derivatives, including 2-(4-Pentylbenzoyl)oxazole, exhibit promising anticancer properties. Studies have demonstrated that compounds with oxazole moieties can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives have shown efficacy against various cancer cell lines, suggesting that this compound may serve as a lead compound for the development of new anticancer agents.

1.2 Antimicrobial Properties

Oxazole compounds are known for their antimicrobial activities. This compound has been evaluated for its effectiveness against bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of vital metabolic pathways, making it a candidate for further exploration in antibiotic development.

Materials Science

2.1 Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to act as a charge transport material can enhance the efficiency and stability of these devices.

2.2 Photonic Applications

The compound's photochemical properties allow it to be utilized in photonic applications such as sensors and imaging technologies. Its ability to absorb specific wavelengths of light can be harnessed for developing advanced optical materials.

Biological Research

3.1 Enzyme Inhibition Studies

Research has shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For example, studies have explored its potential as an inhibitor of cyclooxygenase enzymes, which play a critical role in inflammation and pain signaling pathways.

3.2 Tyrosinase Inhibition

Recent investigations into tyrosinase inhibition indicate that oxazole derivatives can effectively reduce melanin production, making them candidates for skin-whitening agents in cosmetic formulations. The ability to inhibit tyrosinase activity is particularly relevant in developing treatments for hyperpigmentation disorders.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study on Anticancer Activity | Evaluate the cytotoxic effects on cancer cell lines | Showed significant reduction in cell viability in breast and lung cancer cells |

| Antimicrobial Evaluation | Test against Gram-positive and Gram-negative bacteria | Demonstrated effective inhibition of bacterial growth with minimal inhibitory concentrations established |

| Organic Electronics Research | Assess charge transport properties | Found to enhance electron mobility in OLED applications, improving device performance |

作用機序

The mechanism of action of 2-(4-Pentylbenzoyl)oxazole involves its interaction with specific molecular targets and pathways. The oxazole ring can engage in non-covalent interactions with enzymes and receptors, influencing their activity. For example, oxazole derivatives have been shown to inhibit enzymes such as tyrosine kinases and cyclooxygenases, leading to anti-inflammatory and anticancer effects . The pentylbenzoyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

類似化合物との比較

Similar Compounds

Benzoxazole: Similar in structure but contains a fused benzene and oxazole ring.

Isoxazole: Contains an oxygen and nitrogen atom at different positions in the five-membered ring.

Oxadiazole: Features two nitrogen atoms and one oxygen atom in the ring.

Uniqueness

2-(4-Pentylbenzoyl)oxazole is unique due to the presence of the pentylbenzoyl group, which imparts specific chemical properties and enhances its biological activity. This structural feature distinguishes it from other oxazole derivatives and contributes to its potential as a versatile compound in scientific research and industrial applications .

生物活性

2-(4-Pentylbenzoyl)oxazole is a compound belonging to the oxazole family, characterized by its five-membered heterocyclic structure. This compound features a pentylbenzoyl substituent at the 2-position of the oxazole ring, which is anticipated to influence its biological activity significantly. The exploration of its biological properties is crucial for understanding its potential applications in pharmaceuticals and agriculture.

The chemical structure of this compound contributes to its unique physical and chemical properties. The presence of the pentyl group enhances lipophilicity, which may influence its solubility and interaction with biological membranes. The pKa of oxazoles is typically around 0.8, indicating their relatively low basicity compared to other nitrogen-containing heterocycles like imidazoles.

Potential Biological Activities

- Antimicrobial Activity : Compounds with oxazole rings have shown promise in inhibiting bacterial and fungal growth.

- Anticancer Properties : Certain oxazole derivatives have been investigated for their ability to inhibit cancer cell proliferation.

- Enzyme Inhibition : Oxazoles have been studied for their potential as inhibitors of enzymes such as tyrosinase, which is involved in melanin production .

Study on Tyrosinase Inhibition

A related study on compounds with a similar oxazole scaffold demonstrated significant tyrosinase inhibitory activity. For instance, certain phenolic compounds bearing a 2-phenylbenzo[d]oxazole scaffold were synthesized and evaluated for their ability to inhibit tyrosinase activity, showing IC50 values ranging from 16.78 μM to >200 μM depending on the substituents present . This suggests that this compound could potentially exhibit similar enzyme inhibition properties.

Cytotoxicity Testing

In vitro studies assessing the cytotoxic effects of related compounds on B16F10 melanoma cells indicated varying degrees of toxicity at different concentrations. Compounds that exhibited strong tyrosinase inhibition also showed significant cytotoxicity at higher concentrations (up to 5 μM), suggesting a possible link between enzyme inhibition and anticancer activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship of oxazole derivatives indicates that substituents significantly influence biological activity. For example:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 2-(4-Ethoxybenzoyl)oxazole | Oxazole derivative | Ethoxy group enhances solubility |

| 2-(4-Trifluoromethylbenzoyl)oxazole | Oxazole derivative | Trifluoromethyl group increases lipophilicity |

| Benzothiazole | Thiazole derivative | Contains sulfur; used in agrochemicals |

| Isoxazole | Isoxazole derivative | Oxygen atom position differs; used in pharmaceuticals |

The pentyl group in this compound may enhance hydrophobic interactions compared to other substituents, potentially increasing its biological efficacy.

特性

IUPAC Name |

1,3-oxazol-2-yl-(4-pentylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-2-3-4-5-12-6-8-13(9-7-12)14(17)15-16-10-11-18-15/h6-11H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJUUBJDTMZAPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642094 | |

| Record name | (1,3-Oxazol-2-yl)(4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-11-7 | |

| Record name | 2-Oxazolyl(4-pentylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,3-Oxazol-2-yl)(4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。